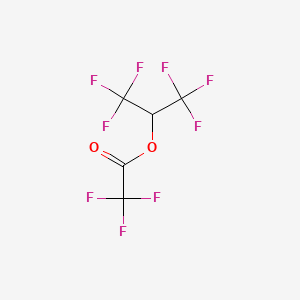

Hexafluoroisopropyl trifluoroacetate

Description

Contextual Significance of Perfluorinated Esters in Academic Research

Perfluorinated and polyfluorinated compounds are characterized by the presence of carbon-fluorine bonds, which are the strongest single bonds in organic chemistry. nih.govgreenpeace.to This fundamental property results in exceptional chemical and thermal stability, as well as hydrophobic (water-repellent) and oleophobic (oil-repellent) characteristics. greenpeace.toresearchgate.net These features make fluorinated compounds, including esters, valuable in a multitude of industrial and consumer products, such as coatings, surfactants, and polymers. researchgate.netmidwestadvocates.org

In academic research, perfluorinated esters are investigated for several reasons. Their unique combination of a highly stable perfluorinated chain and a reactive ester group allows them to serve as versatile building blocks in organic synthesis. fiveable.menih.gov The strong electron-withdrawing nature of the perfluoroalkyl groups significantly influences the reactivity of the adjacent ester functionality, enabling chemical transformations that are not possible with their non-fluorinated counterparts. Researchers explore these compounds for creating novel polymers with enhanced properties, developing advanced materials, and as reagents in specialized chemical reactions. wikipedia.orgrsc.org For instance, the unique properties of fluorinated esters are leveraged in the synthesis of fluorinated polymers and have potential applications in materials for proton exchange membranes. nih.govrsc.org

Historical Development and Emerging Trends in Polyfluorinated Compound Chemistry

The field of organofluorine chemistry began in the 19th century, with the first synthesis of an organofluorine compound reported in 1835. nih.gov However, the industrial production and widespread use of polyfluorinated compounds, often referred to as per- and polyfluoroalkyl substances (PFAS), started in the 1940s. drinkhydrality.comitrcweb.org Initial applications included the development of non-stick coatings like polytetrafluoroethylene (PTFE) and water-resistant fabrics. drinkhydrality.comresearchgate.net Throughout the mid-20th century, the production of thousands of different PFAS expanded dramatically for use in a vast array of products, including firefighting foams and food packaging. midwestadvocates.orgdrinkhydrality.comknowyourh2o.com

In the early 2000s, growing awareness of the environmental persistence of certain long-chain PFAS, such as perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS), led to voluntary phase-outs by major manufacturers. drinkhydrality.comitrcweb.org This marked a significant shift in the direction of fluorinated chemistry.

Emerging trends in the field now focus on several key areas:

Development of Alternatives: There is a significant research effort to develop new fluorinated compounds that offer the desired performance properties but have improved environmental and toxicological profiles. This includes a shift toward shorter-chain PFAS or molecules with built-in degradation pathways. rsc.orgacs.org

Novel Synthesis Methods: Chemists are exploring more efficient and sustainable methods for creating fluorinated molecules. google.comnih.gov Recent advancements include visible-light-mediated fluorination, which allows reactions to occur under milder conditions. nih.gov

Expanding Applications: The demand for high-performance materials continues to drive new applications for fluorinated compounds in sectors like electronics, renewable energy, and pharmaceuticals. google.comprecedenceresearch.com An estimated four in ten new small-molecule drugs submitted for approval are now fluorinated, highlighting their growing importance in medicine. perkinelmer.com

Advanced Analytical Techniques: A major trend involves the development of more robust analytical methods to detect and quantify a wider range of the thousands of existing fluorinated compounds, which is crucial for environmental monitoring and research. perkinelmer.comresearchgate.net

Delineation of Research Scope and Objectives for Hexafluoroisopropyl Trifluoroacetate (B77799)

This article focuses exclusively on the chemical compound Hexafluoroisopropyl trifluoroacetate. The objective is to provide a detailed and scientifically accurate overview based on its chemical properties and its role within contemporary fluorinated chemistry.

The scope of this article is strictly limited to:

Presenting the fundamental chemical and physical properties of this compound in a structured format.

Discussing its specific, documented uses in academic research and organic synthesis, such as its role in the allylic amination of alkenes. chemicalbook.com

Placing the compound within the scientific context of perfluorinated esters and the broader historical and modern trends of polyfluorinated chemistry.

This document will adhere to a professional and authoritative tone, presenting factual information sourced from scientific literature while strictly excluding any data related to safety, adverse effects, or dosage, in accordance with the instructions.

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,3,3,3-hexafluoropropan-2-yl 2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HF9O2/c6-3(7,8)1(4(9,10)11)16-2(15)5(12,13)14/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFOKVELJLZLFMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)F)OC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HF9O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80340673 | |

| Record name | 1,1,1,3,3,3-Hexafluoropropan-2-yl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42031-15-2 | |

| Record name | 1,1,1,3,3,3-Hexafluoropropan-2-yl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Hexafluoroisopropyl Trifluoroacetate

Esterification Reactions Involving Hexafluoroisopropanol and Trifluoroacetic Acid Derivatives

The most direct and common route for the synthesis of hexafluoroisopropyl trifluoroacetate (B77799) is through the esterification of hexafluoroisopropanol with a suitable trifluoroacetic acid derivative. This can be achieved through several protocols, with the choice of reagents influencing the reaction conditions and efficiency.

One-Step Synthetic Protocols for Hexafluoroisopropyl Trifluoroacetate

A one-step synthesis is the most straightforward approach to obtaining this compound. This typically involves the direct reaction of hexafluoroisopropanol with a highly reactive form of trifluoroacetic acid.

One of the most effective methods for this transformation is the use of trifluoroacetic anhydride (B1165640) (TFAA) as the acylating agent. sigmaaldrich.com TFAA is a powerful reagent for the esterification of alcohols, often proceeding smoothly due to the formation of the highly volatile trifluoroacetic acid as a byproduct, which can help drive the reaction to completion. The reaction is generally rapid and can often be performed at or below room temperature. While the specific reaction with hexafluoroisopropanol is not extensively detailed in readily available literature, the high reactivity of TFAA with alcohols is a well-established principle in organic synthesis. sigmaaldrich.com

Another viable one-step protocol involves the use of trifluoroacetyl chloride . Acyl chlorides are also highly reactive acylating agents that can readily react with alcohols to form esters. This reaction would produce hydrogen chloride (HCl) as a byproduct, which may necessitate the use of a non-nucleophilic base to scavenge the acid and prevent potential side reactions.

A general representation of these reactions is as follows:

Using Trifluoroacetic Anhydride: (CF₃)₂CHOH + (CF₃CO)₂O → (CF₃)₂CHOCOCF₃ + CF₃COOH

Using Trifluoroacetyl Chloride: (CF₃)₂CHOH + CF₃COCl → (CF₃)₂CHOCOCF₃ + HCl

Direct esterification using trifluoroacetic acid itself is also a possibility, though it is generally a less reactive approach and typically requires a catalyst and/or removal of water to drive the equilibrium towards the product side. Given the electron-withdrawing nature of the trifluoromethyl groups in both the alcohol and the carboxylic acid, this reaction would likely be sluggish and require forcing conditions or specialized catalysts. nih.govnih.govrsc.orgresearchgate.net

Optimization of Reaction Parameters and Reagent Stoichiometry

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters to consider include reaction temperature, time, solvent, and the stoichiometry of the reactants.

| Parameter | Influence on Reaction | Optimized Conditions (Hypothetical) |

| Temperature | Affects the rate of reaction. Higher temperatures can increase the rate but may also lead to side reactions or decomposition. For reactive acylating agents like TFAA, lower temperatures (e.g., 0 °C to room temperature) are often sufficient. | 0 °C to 25 °C |

| Reaction Time | Dependent on temperature and reagent reactivity. Reactions with TFAA are often complete within a few hours. The reaction progress can be monitored by techniques such as GC-MS or NMR. | 1-4 hours |

| Solvent | A non-reactive, anhydrous solvent is typically preferred to prevent hydrolysis of the acylating agent. Common choices include chlorinated solvents (e.g., dichloromethane) or aprotic polar solvents. In some cases, the reaction can be run neat. | Dichloromethane or neat |

| Reagent Stoichiometry | A slight excess of the more valuable or limiting reagent is often used to ensure complete conversion. For instance, using a slight excess of hexafluoroisopropanol when TFAA is the acylating agent. | 1.0 : 1.1 to 1.0 : 1.2 (HFIP : Acylating Agent) |

| Catalyst/Additive | For reactions with TFAA or trifluoroacetyl chloride, a catalyst is often not necessary. However, for the direct esterification with trifluoroacetic acid, a dehydrating agent or an acid catalyst would be required. For reactions producing HCl, a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) can be added. | Not required with TFAA; Pyridine for trifluoroacetyl chloride |

Investigation of Alternative Precursors and Catalytic Systems

Beyond the direct reaction with trifluoroacetic acid derivatives, alternative precursors and catalytic systems can be explored for the synthesis of this compound.

One alternative precursor for the trifluoroacetyl group is trifluoroacetyl fluoride (B91410) . This reagent can be used in a similar manner to trifluoroacetyl chloride for the esterification of alcohols. chemicalbook.com

For the direct esterification with trifluoroacetic acid, various catalytic systems could be investigated. While traditional acid catalysts like sulfuric acid might be effective, the development of heterogeneous catalysts is of interest for easier product purification. For instance, metal-organic frameworks (MOFs) like UiO-66-NH2 have been shown to catalyze the esterification of fluorinated carboxylic acids. nih.govrsc.orgresearchgate.net Other potential catalysts include zirconocene (B1252598) complexes, which have been demonstrated to be effective for the direct esterification of carboxylic acids and alcohols. researchgate.net

Reactivity and Mechanistic Studies of Hexafluoroisopropyl Trifluoroacetate Transformations

Examination of Hydrolytic Stability and Degradation Pathways

The hydrolytic stability of an ester is fundamentally influenced by the electronic and steric nature of its constituent acyl and alkoxy groups. In hexafluoroisopropyl trifluoroacetate (B77799), the presence of two trifluoromethyl groups on the isopropyl moiety and a trifluoromethyl group on the acetyl moiety renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by water.

Research into the hydrolysis of analogous fluorinated esters provides significant insight. The substitution of fluorine atoms on either the acyl or the alcohol portion of an ester has been shown to dramatically accelerate the rate of hydrolysis compared to their non-fluorinated counterparts. scispace.comresearchgate.net This is attributed to the powerful inductive electron-withdrawing effect of fluorine, which destabilizes the ester and stabilizes the transition state of hydrolysis.

The hydrolysis of trifluoroacetate esters, such as aryl trifluoroacetates, has been observed to be catalyzed by buffer bases, with the reaction proceeding via a general base-catalyzed addition of water to the ester. acs.orgacs.org The mechanism is believed to be a concerted process involving the addition of water and the departure of the leaving group without the formation of a stable tetrahedral intermediate. acs.org Kinetic isotope effects for the neutral hydrolysis of similar trifluoroacetate esters in water are around 2.3-2.5, indicating that proton transfer is involved in the rate-determining step. acs.orgacs.org

The degradation pathway of hexafluoroisopropyl trifluoroacetate through hydrolysis yields trifluoroacetic acid and 1,1,1,3,3,3-hexafluoroisopropanol.

Table 1: Comparative Hydrolysis Half-life of Various Esters

| Compound Name | Structure | Number of Fluorine Atoms | Hydrolysis Half-life (pH 11, 298 K) |

|---|---|---|---|

| N-acetylproline methyl ester | Ac-Pro-OMe | 0 | ~57 minutes |

| N-acetylproline ethyl ester | Ac-Pro-OEt | 0 | ~171 minutes |

| N-acetylproline 2-fluoroethyl ester | Ac-Pro-OCH₂CH₂F | 1 | ~22 minutes |

| N-acetylproline 2,2-difluoroethyl ester | Ac-Pro-OCH₂CHF₂ | 2 | ~6.8 minutes |

| N-acetylproline 2,2,2-trifluoroethyl ester | Ac-Pro-OCH₂CF₃ | 3 | ~6.4 minutes |

Data adapted from studies on C-terminal partially fluorinated ethyl esters of N-acetylproline. nih.gov

Exploration of Potential for Transesterification Reactions

Transesterification is a crucial organic reaction that involves the conversion of one ester into another through the exchange of the alkoxy group. This process can be catalyzed by either acids or bases. masterorganicchemistry.com Given the high electrophilicity of its carbonyl carbon, this compound is expected to be a reactive substrate for transesterification.

Under basic conditions, the reaction would proceed via a nucleophilic addition-elimination mechanism. An alkoxide, acting as a nucleophile, would attack the carbonyl carbon of the this compound, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate would expel the hexafluoroisopropoxide leaving group to form a new ester. masterorganicchemistry.com The reaction equilibrium can be driven towards the products by using a large excess of the reactant alcohol. masterorganicchemistry.com

Acid-catalyzed transesterification involves the protonation of the carbonyl oxygen, which further enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol nucleophile then attacks the protonated carbonyl, followed by a series of proton transfer steps and the elimination of hexafluoroisopropanol to yield the new ester. masterorganicchemistry.com Studies on the transesterification of ethyl trifluoroacetate to methyl trifluoroacetate using a solid acid catalyst like Amberlyst-15 demonstrate the feasibility of such transformations for trifluoroacetate esters. researchgate.net

The general mechanism for base-catalyzed transesterification can be depicted as follows:

Nucleophilic Attack: R'O⁻ + CF₃COOCH(CF₃)₂ → [CF₃C(O⁻)(OR')OCH(CF₃)₂]

Leaving Group Departure: [CF₃C(O⁻)(OR')OCH(CF₃)₂] → CF₃COOR' + ⁻OCH(CF₃)₂

Investigations into its Role in Radical Chemistry or as a Radical Precursor

The strong carbon-fluorine bonds and the stability of perfluorinated radicals suggest that this compound could serve as a precursor to radical species under specific conditions, such as photolysis or high temperatures. The trifluoroacetate group itself is known to undergo photochemical decomposition. researchgate.netnih.gov

One plausible pathway for radical generation from this compound involves the homolytic cleavage of the ester C-O bond. This would generate a hexafluoroisopropyl radical and a trifluoroacetoxy radical.

CF₃COOCH(CF₃)₂ → •OCH(CF₃)₂ + CF₃COO•

The trifluoroacetoxy radical is known to be unstable and can readily undergo decarboxylation to form a highly reactive trifluoromethyl radical (•CF₃) and carbon dioxide.

CF₃COO• → •CF₃ + CO₂

This process is analogous to the generation of trifluoromethyl radicals from trifluoroacetic anhydride (B1165640) via photoredox catalysis, which has been utilized in scalable trifluoromethylation reactions. The generation of such radical species opens up possibilities for subsequent radical-mediated transformations, including addition to alkenes or aromatic substitution reactions. acs.org The photochemical decomposition of trifluoroacetic acid itself has been shown to proceed via a photo-Kolbe process, ultimately yielding fluoride (B91410) ions and carbon dioxide. researchgate.netnih.gov This further supports the potential for the trifluoroacetate moiety to be involved in radical pathways.

Advanced Spectroscopic and Structural Elucidation of Hexafluoroisopropyl Trifluoroacetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For fluorinated compounds like Hexafluoroisopropyl trifluoroacetate (B77799), 19F NMR provides invaluable information, complemented by standard 1H and 13C NMR analyses.

High-Resolution 19F NMR Chemical Shift Analysis

19F NMR is particularly sensitive to the electronic environment of fluorine atoms. The spectrum of Hexafluoroisopropyl trifluoroacetate is expected to show two distinct signals corresponding to the two different trifluoromethyl environments: the trifluoroacetate group (CF3COO-) and the hexafluoroisopropyl group ((CF3)2CH-).

The trifluoroacetyl group typically resonates in a chemical shift range of -70 to -85 ppm relative to CFCl3. ucsb.edudovepress.com The exact shift is influenced by the electronegativity of the adjacent atoms. The six fluorine atoms of the hexafluoroisopropyl group are chemically equivalent and are expected to appear as a doublet due to coupling with the single proton on the central carbon atom. The chemical shift for the CF3 groups in a hexafluoroisopropyl moiety is typically observed around -77 ppm, as seen in hexafluoroisopropanol. spectrabase.com

The signal for the trifluoroacetate group's fluorine atoms would likely appear as a singlet, as there are no adjacent protons to cause splitting. However, long-range coupling to the hexafluoroisopropyl group's proton might result in a very finely split quartet, though this is often not resolved.

| Functional Group | Predicted Chemical Shift (δ) (ppm) | Predicted Multiplicity | Coupling Constant (J) |

|---|---|---|---|

| -OCOCF3 | -74 to -77 | Singlet (s) | N/A |

| -CH(CF3)2 | ~ -77 | Doublet (d) | ~5-7 Hz (3JHF) |

1H and 13C NMR Spectroscopic Characterization

The 1H NMR spectrum of this compound is anticipated to be simple, featuring a single signal for the methine proton (-CH). This signal would be split into a septet by the six equivalent fluorine atoms of the two adjacent CF3 groups, with a typical coupling constant (3JHF) of approximately 5-7 Hz. The chemical shift is expected to be significantly downfield due to the strong electron-withdrawing effects of the two trifluoromethyl groups and the trifluoroacetate group, likely appearing around 5.7-6.0 ppm. udayton.edu

The proton-decoupled 13C NMR spectrum would display four distinct signals:

Trifluoroacetate Carbonyl Carbon (C=O): This quaternary carbon is expected to appear as a quartet due to one-bond coupling with the three fluorine atoms (1JCF). Its chemical shift would be in the typical ester carbonyl region, but shifted slightly upfield due to the fluorine atoms, around 155-160 ppm. compoundchem.comlibretexts.org

Trifluoroacetate CF3 Carbon: This carbon will also be a quartet due to the large one-bond C-F coupling (1JCF ≈ 280-290 Hz) and is expected around 114-118 ppm. researchgate.net

Hexafluoroisopropyl Methine Carbon (-CH): This carbon signal will be split into a septet by the six attached fluorine atoms (2JCF). It will be shifted downfield due to the electronegative environment, appearing in the range of 65-75 ppm.

Hexafluoroisopropyl CF3 Carbons: The two equivalent CF3 groups will produce a single signal that is split into a quartet by the three directly attached fluorine atoms (1JCF ≈ 280-285 Hz), typically appearing around 120-125 ppm. researchgate.net

| Nucleus | Group | Predicted Chemical Shift (δ) (ppm) | Predicted Multiplicity |

|---|---|---|---|

| 1H | -CH(CF3)2 | 5.7 - 6.0 | Septet |

| 13C | -O-C=O | 155 - 160 | Quartet |

| -COCF3 | 114 - 118 | Quartet | |

| -CH(CF3)2 | 65 - 75 | Septet | |

| -CH(CF3)2 | 120 - 125 | Quartet |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) as an Analytical Tool

GC-MS is well-suited for the analysis of volatile compounds like this compound. In electron ionization (EI) mode, the molecule will ionize and fragment in predictable ways, providing a characteristic mass spectrum. The molecular ion peak (M+•), corresponding to the intact molecule's mass, may be observed, though it is often of low intensity for esters. whitman.edu

Key fragmentation pathways for esters include alpha-cleavage (cleavage of bonds adjacent to the carbonyl group) and McLafferty rearrangements. whitman.edulibretexts.org For this compound, the primary fragmentation is expected to occur at the C-O ester linkage and bonds alpha to the carbonyl group.

Expected prominent fragments would include:

[CF3CO]+: An acylium ion with m/z = 97, resulting from the cleavage of the ester C-O bond.

[(CF3)2CH]+: The hexafluoroisopropyl cation with m/z = 151, formed by cleavage of the ester C-O bond with charge retention on the alkyl fragment.

[M - CF3]+: Loss of a trifluoromethyl radical from the molecular ion.

[CF3]+: The trifluoromethyl cation with m/z = 69.

The fragmentation patterns of trifluoroacetate esters can also involve rearrangements and the expulsion of small neutral fragments like CO or F2CO. researchgate.net

| Predicted Fragment Ion | Structure | Mass-to-Charge Ratio (m/z) |

|---|---|---|

| Molecular Ion | [C5HF9O2]+• | 264 |

| Hexafluoroisopropyl cation | [(CF3)2CH]+ | 151 |

| Trifluoroacylium ion | [CF3CO]+ | 97 |

| Trifluoromethyl cation | [CF3]+ | 69 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. For this compound, these techniques can confirm the presence of the ester group and the extensive C-F bonding.

The IR spectrum is expected to be dominated by a very strong absorption band for the carbonyl (C=O) stretch. In fluorinated esters, this band appears at a higher frequency compared to non-fluorinated esters, typically in the range of 1780-1805 cm-1. aip.orgorgchemboulder.com Another key feature is the presence of two distinct and intense C-O stretching bands between 1300 and 1000 cm-1. spectroscopyonline.com The spectrum will also show multiple very strong bands in the 1300-1100 cm-1 region, characteristic of C-F stretching vibrations. aip.org

Raman spectroscopy provides complementary information. While the C=O stretch will be present, it is typically weaker than in the IR spectrum. The C-F stretching vibrations, however, are often strong in the Raman spectrum, providing further confirmation of the molecule's structure.

| Vibrational Mode | Predicted Frequency Range (cm-1) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| C=O Stretch | 1780 - 1805 | Very Strong | Medium |

| C-F Stretches | 1100 - 1300 | Very Strong | Strong |

| C-O Stretches | 1000 - 1300 | Strong | Medium-Weak |

| C-H Stretch | ~2990 | Weak | Medium |

Advanced X-ray Diffraction Studies for Crystalline Structures

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

As of this review, no published crystal structure for this compound is available in the public domain. Should the compound be crystallized, a single-crystal X-ray diffraction analysis would reveal the exact conformation of the molecule. It would precisely define the geometry of the ester linkage and the rotational orientation of the hexafluoroisopropyl and trifluoroacetate groups relative to each other. Furthermore, such a study would elucidate any significant intermolecular interactions in the solid state, such as dipole-dipole interactions or weak hydrogen bonds involving the methine proton and fluorine or oxygen atoms, which govern the crystal packing.

Theoretical and Computational Chemistry of Hexafluoroisopropyl Trifluoroacetate

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, revealing how electron density is distributed and how atoms are bonded together. For hexafluoroisopropyl trifluoroacetate (B77799), the electronic structure is heavily influenced by the presence of nine highly electronegative fluorine atoms.

The bonding in the ester functional group (C(=O)O) is characterized by a planar arrangement of these atoms. Computational studies on the analogous molecule, methyl trifluoroacetate, show that the molecule predominantly exists in an anti conformation, where the C-O-C=O dihedral angle is 180°. ed.ac.uk This conformation is stabilized by a combination of electrostatic and steric factors. ed.ac.ukconicet.gov.ar A second, less stable syn conformer (0° dihedral angle) exists at a much higher energy level. ed.ac.uk

Natural Bond Orbital (NBO) analysis, a method used to study charge distribution and orbital interactions, provides further insight. In methyl trifluoroacetate, NBO analysis reveals significant hyperconjugation effects that contribute to the stability of the anti conformer. ed.ac.uk This involves the interaction of the lone pair orbitals of the ester oxygen atoms with the antibonding orbitals of adjacent bonds. The powerful electron-withdrawing effect of the two trifluoromethyl (CF₃) groups significantly polarizes the molecule. This induction effect pulls electron density away from the carbon backbone and toward the fluorine atoms, creating partial positive charges on the carbon atoms and partial negative charges on the fluorine and oxygen atoms. This charge distribution is critical in defining the molecule's reactivity and intermolecular interactions.

Density Functional Theory (DFT) Applications to Molecular Geometry and Vibrational Frequencies

Density Functional Theory (DFT) is a widely used computational method for accurately predicting the three-dimensional structure and vibrational properties of molecules. rsc.org Through a process called geometry optimization, DFT calculations can determine the lowest-energy arrangement of atoms, providing precise data on bond lengths, bond angles, and dihedral angles. researchgate.net

For hexafluoroisopropyl trifluoroacetate, a DFT-optimized geometry would be expected to show bond lengths and angles characteristic of fluorinated esters. Based on extensive gas electron diffraction, microwave spectroscopy, and quantum chemical studies on methyl trifluoroacetate, the key geometric parameters can be reliably estimated. acs.orgacs.org The C-C bond connecting the carbonyl group and the trifluoromethyl group is notably longer than a typical C-C single bond due to repulsive forces between the electron-rich groups. acs.org The C=O double bond remains short, characteristic of a carbonyl group, while the C-O single bonds of the ester linkage are influenced by the electronegative substituents.

The table below presents calculated geometric parameters for the analogous compound, methyl trifluoroacetate, determined using quantum chemical methods (MP2/cc-pVTZ level of theory), which are expected to be very similar to those in this compound. acs.org

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O | 1.190 |

| (O=)C–O | 1.326 | |

| C–C | 1.533 | |

| O–CH₃ | 1.421 | |

| C–F (in-plane) | 1.319 | |

| C–F (out-of-plane) | 1.320 | |

| Bond Angle (°) | O=C–O | 125.2 |

| O–C–C | 111.2 | |

| C–O–C | 116.3 | |

| C–C–F | 110.1 |

Vibrational frequencies, which correspond to the stretching and bending motions of bonds, can also be calculated using DFT. These theoretical frequencies are crucial for interpreting experimental infrared (IR) and Raman spectra. For fluorinated esters, characteristic vibrational modes include intense stretching frequencies for the C=O bond, which are typically shifted to higher wavenumbers compared to non-fluorinated esters due to the electron-withdrawing effect of the fluorine atoms. acs.org Multiple strong absorption bands corresponding to C-F stretching are also expected in the 1100-1400 cm⁻¹ region. ed.ac.uk

The table below shows a selection of calculated harmonic vibrational frequencies for methyl trifluoroacetate, which serve as a reference for the expected vibrational modes of this compound. ed.ac.uk

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(C=O) | 1833 | Carbonyl Stretch |

| νₐₛ(CF₃) | 1309 | Asymmetric CF₃ Stretch |

| νₛ(CF₃) | 1239 | Symmetric CF₃ Stretch |

| ν(C–O) | 1187 | C-O Stretch |

| ν(C–C) | 976 | C-C Stretch |

| δ(CF₃) | 791 | CF₃ Deformation |

Computational Studies of Reaction Mechanisms and Energetics Associated with its Formation or Transformation

Computational chemistry is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. This provides deep insight into reaction kinetics and mechanisms.

The formation of this compound typically occurs via the esterification of hexafluoroisopropanol with a trifluoroacetic acid derivative, such as trifluoroacetic anhydride (B1165640) or trifluoroacetyl chloride. nih.gov Computational studies on related esterification reactions show that the process involves nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the acid derivative. nih.gov The reaction proceeds through a tetrahedral intermediate. The energy barrier for this reaction is influenced by factors such as the solvent and the presence of catalysts. nih.gov For instance, acid catalysis facilitates the reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic. acs.org

The transformation of this compound, particularly its hydrolysis, is another area where computational studies are informative. The hydrolysis of trifluoroacetate esters has been investigated theoretically. mdpi.comnih.gov These studies show that the reaction mechanism can be complex, often involving networks of water molecules to facilitate proton transfer. mdpi.comnih.gov The hydrolysis of activated esters like trifluoroacetates can proceed through a mechanism initiated by the autoionization of water, where a hydroxide (B78521) ion attacks the carbonyl carbon. nih.gov The highly electron-withdrawing CF₃ group makes the carbonyl carbon very susceptible to nucleophilic attack and stabilizes the resulting tetrahedral intermediate, facilitating the departure of the hexafluoroisopropoxide leaving group. The calculated energy barriers for these hydrolysis reactions help to explain their kinetics under different pH conditions. nih.gov

Molecular Modeling of Intermolecular Interactions and Solvent Effects

The physical properties and behavior of this compound in a condensed phase are governed by its intermolecular interactions. Molecular modeling techniques, especially molecular dynamics (MD) simulations, can simulate the movement and interactions of molecules over time, providing a detailed picture of liquid structure and dynamics. e3s-conferences.orgresearchgate.net

The intermolecular interactions of this compound are dominated by dipole-dipole forces and weak hydrogen bonds. The molecule possesses a large dipole moment due to the numerous C-F and C=O bonds. The fluorine atoms, while highly electronegative, are generally weak hydrogen bond acceptors. nih.gov However, the carbonyl oxygen is a more effective hydrogen bond acceptor, capable of interacting with hydrogen bond donors like water or alcohols. nih.gov

Computational studies on fluorinated ethers and methanes show that fluorine substitution significantly alters electrostatic interactions. nih.gov While partial fluorination can enhance attractive interactions at specific orientations, extensive fluorination, as seen in this compound, can reduce the polarity of certain parts of the molecule, leading to complex interaction profiles. nih.gov

Solvent effects play a crucial role in modulating the behavior of fluorinated compounds. Hexafluoroisopropanol (HFIP), the alcohol precursor to this ester, is known for its unique solvent properties, including strong hydrogen bond donating ability and the capacity to stabilize ionic intermediates through its extended hydrogen-bond network. acs.orgrsc.org While this compound itself is not a strong hydrogen bond donor, its interactions with solvents will be significant. In polar, protic solvents like water or alcohols, it will act as a hydrogen bond acceptor. In nonpolar solvents, dipole-dipole and dispersion forces will be the primary interactions. MD simulations of related fluorinated esters in aqueous solutions can reveal details about the solvation shell structure and the preferential orientation of solvent molecules around the solute. rug.nl

Specialized Research Applications of Hexafluoroisopropyl Trifluoroacetate

Derivatization Agent in Analytical Chemistry

In analytical chemistry, derivatization is a technique used to chemically modify a compound to produce a new compound with properties that are more suitable for a given analytical procedure. youtube.com Hexafluoroisopropyl trifluoroacetate (B77799) serves as a derivatization agent, primarily to enhance the detection and separation of molecules in chromatographic methods. The introduction of its fluorine-rich structure can significantly increase the volatility and thermal stability of otherwise non-volatile compounds, making them amenable to analysis by gas chromatography (GC). youtube.comresearchgate.net

The incorporation of multiple fluorine atoms into an analyte molecule via derivatization with agents like hexafluoroisopropyl trifluoroacetate dramatically improves detection sensitivity. mdpi.com Fluorinated derivatives exhibit excellent chromatographic properties, including shorter retention times and better peak shapes, which contribute to more accurate and efficient analysis. mdpi.com This is particularly advantageous for techniques such as gas chromatography-mass spectrometry (GC-MS) and gas chromatography with electron capture detection (GC-ECD). The high electronegativity of fluorine atoms enhances the response in electron capture detectors, allowing for the detection of analytes at very low concentrations.

A key benefit of using trifluoroacetate derivatives is their stability. mdpi.com Compared to other common derivatizing groups, such as trimethylsilyl (B98337) (TMS) ethers, trifluoroacetate derivatives can be significantly more stable and less prone to hydrolysis, allowing for storage for several months without significant degradation. mdpi.com This stability ensures the integrity of the sample from preparation to analysis.

The enhanced sensitivity and improved chromatographic behavior afforded by derivatization with fluorinated agents are crucial for the precise quantification of specific organic molecules in complex matrices. For instance, this methodology has been successfully applied to the analysis of sterols in environmental samples. mdpi.com Sterols, which are relatively non-volatile, can be converted into their trifluoroacetate derivatives to facilitate GC-MS analysis. mdpi.com

This derivatization allows for the accurate measurement of trace amounts of compounds like 3β,5α,6β-steratriols, which are important tracers for autoxidation processes in natural samples. mdpi.com The method enables the separation and quantification of different sterol derivatives, providing valuable data for environmental and geochemical studies. mdpi.com

Chromatographic Properties of Derivatized vs. Non-Derivatized Analytes

| Property | Typical Non-Derivatized Analyte (e.g., Sterol) | Trifluoroacetate Derivative | Advantage of Derivatization |

|---|---|---|---|

| Volatility | Low | High | Suitable for Gas Chromatography |

| Thermal Stability | Moderate | High | Prevents degradation in GC injector |

| Chromatographic Peak Shape | Often shows tailing | Sharp and symmetrical | Improved resolution and quantification |

| Retention Time | Long | Shorter | Faster analysis time |

| Detector Sensitivity (ECD/MS) | Low | Very High | Enables trace-level quantification |

Potential as a Building Block in Complex Chemical Synthesis

Beyond its role in analytics, this compound and related fluorinated compounds are valuable building blocks in organic synthesis. sigmaaldrich.com The inclusion of hexafluoroisopropyl or trifluoroacetyl groups can fundamentally alter the chemical and physical properties of a molecule. In medicinal chemistry, for example, incorporating fluorine-containing moieties is a common strategy to enhance a drug's metabolic stability, bioavailability, and binding affinity. halocarbonlifesciences.com

Hexafluoroisopropyl derivatives are gaining traction in medicinal chemistry because they can introduce two trifluoromethyl groups into a molecule, which can significantly influence its properties. halocarbonlifesciences.com Similarly, trifluoroacetic acid and its derivatives are well-established precursors for incorporating the trifluoromethyl group into more complex molecules. halocarbonlifesciences.com Solvents like 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP), a related compound, are known to enable challenging chemical transformations by stabilizing reactive intermediates, showcasing the utility of the hexafluoroisopropyl group in facilitating complex reactions. acs.orgnih.gov

Exploration in Materials Science for High-Performance Fluorinated Systems

The unique properties conferred by fluorine atoms are extensively exploited in materials science to create high-performance polymers. numberanalytics.com Fluoropolymers are a class of materials renowned for their exceptional chemical inertness, thermal stability, low coefficient of friction, and low surface energy. researchgate.netnih.gov These characteristics originate from the strength of the carbon-fluorine (C-F) bond and the high electronegativity of fluorine. numberanalytics.comnih.gov

The incorporation of structural units derived from compounds like this compound into polymer chains is a strategy for developing advanced fluorinated materials. These materials find use in demanding applications across aerospace, electronics, and energy sectors. numberanalytics.com The presence of multiple C-F bonds leads to materials that are highly resistant to chemical attack, thermal degradation, and environmental weathering. mdpi.comresearchgate.net

Properties Imparted by Fluorination in High-Performance Polymers

| Property | Effect of Fluorination | Underlying Cause |

|---|---|---|

| Thermal Stability | Increased | High strength of the C-F bond numberanalytics.comnih.gov |

| Chemical Resistance | Enhanced | Inertness of the C-F bond; shielding of the carbon backbone numberanalytics.com |

| Surface Energy / Adhesion | Lowered | Low polarizability of the C-F bond researchgate.net |

| Coefficient of Friction | Lowered | Weak intermolecular forces researchgate.net |

| Dielectric Constant | Lowered | High electronegativity and low polarizability of fluorine researchgate.net |

Future Directions and Interdisciplinary Research Opportunities

Development of Sustainable Synthetic Approaches for Hexafluoroisopropyl Trifluoroacetate (B77799)

The principles of green chemistry are becoming increasingly integral to the synthesis of fluorinated compounds. esrapublications.com Future research is geared towards developing more environmentally benign, efficient, and cost-effective methods for producing hexafluoroisopropyl trifluoroacetate and related fluorinated esters.

Key areas of development include:

Solvent-Free and Catalyst-Free Reactions: A significant push is being made toward solvent-free reaction conditions to reduce the use of volatile and often toxic organic solvents. researchgate.net Research has demonstrated that efficient fluorination of various organic compounds can be achieved under solvent-free conditions using specific N-F reagents. researchgate.netlookchem.com These methods, often induced by direct hydrogen-bond interactions, can eliminate the need for heavy metal catalysts and simplify product purification. researchgate.net

Recyclable and Green Catalysts: The development of reusable catalysts is a cornerstone of sustainable chemistry. mpg.de For instance, silica-supported iron trifluoroacetate has been developed as a recyclable Lewis acid catalyst for green synthesis under solvent-free conditions. rsc.org Exploring similar heterogeneous catalysts for the esterification reaction between hexafluoroisopropanol (HFIP) and trifluoroacetic acid (TFA) could offer a more sustainable production route.

Metal-Free Synthesis: A simple, metal-free method for the oxidative esterification of aldehydes to produce hexafluoroisopropyl esters has been reported, utilizing sodium persulfate and a catalytic amount of a nitroxide. rsc.org Expanding such metal-free approaches to the synthesis of this compound from different starting materials is a promising avenue for reducing heavy metal waste.

Biocatalysis: The use of enzymes in synthesis offers high selectivity and mild reaction conditions. Biocatalytic approaches, such as the use of ene reductases for the asymmetric synthesis of alkyl fluorides, are emerging. chemrxiv.org A combined strategy involving selective direct fluorination and a biochemical amidase process has been shown to be an efficient and scalable route for producing chiral fluorolactam derivatives. rsc.org Investigating enzymatic or chemo-enzymatic routes for the synthesis of this compound could lead to highly efficient and enantioselective processes.

These approaches aim to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency, aligning the production of valuable fluorinated compounds with the goals of sustainable development. mpg.de

Integration into Novel Catalytic Cycles

While this compound is not typically a catalyst itself, its constituent parts—the hexafluoroisopropyl group and the trifluoroacetate group—are pivotal in modern catalysis. Future research will likely focus on leveraging the properties of the ester as a precursor, additive, or solvent in innovative catalytic systems.

Role of the Hexafluoroisopropanol (HFIP) Moiety: HFIP is recognized as a unique solvent and additive that can enable and accelerate challenging chemical transformations. acs.orgthieme-connect.com Its ability to stabilize reactive intermediates and activate substrates and catalysts through a hydrogen-bonding network is a key area of investigation. strath.ac.uk For example, HFIP has been shown to act as both a solvent and an activator in gold-catalyzed cycloisomerizations, eliminating the need for external activators. strath.ac.uk this compound could potentially serve as a stable precursor or carrier for delivering HFIP in specific reaction environments.

Role of the Trifluoroacetate (TFA) Moiety: Trifluoroacetic acid is widely used in organic synthesis as a solvent, reagent, and catalyst for reactions like rearrangements and condensations. researchgate.net The trifluoroacetate anion is also a common counter-ion or additive in transition metal catalysis. In a bimetallic Rh(II) catalyzed allene (B1206475) trifluoroacetoxylation, TFA was a key reagent. nsf.gov Furthermore, TFA can serve as a precursor to the trifluoromethyl radical in photoredox catalysis, enabling the direct C-H trifluoromethylation of arenes under mild conditions. researchgate.net this compound could be explored as a reagent in such transformations, potentially offering different reactivity or selectivity profiles.

Harnessing the Full Ester: The ester itself can be considered a type of "activated" carboxylic acid derivative. rsc.org The electron-withdrawing nature of both the hexafluoroisopropyl and trifluoromethyl groups makes the carbonyl carbon highly electrophilic. This intrinsic reactivity could be harnessed in novel catalytic cycles where the ester acts as an acylating or trifluoroacetylating agent. Research into bismuth redox catalysis for the fluorination of aryl boronic esters, which involves a Bi(III)/Bi(V) cycle, showcases the innovation in main-group element catalysis for C-F bond formation. nih.gov Similar novel catalytic approaches could be designed to utilize the reactivity of this compound.

Future catalytic systems may be designed to generate highly reactive species from this compound in situ, expanding its utility beyond its current roles and integrating it into new synthetic methodologies.

Cross-Disciplinary Research at the Interface of Fluorine Chemistry and Other Scientific Fields

The unique physicochemical properties imparted by fluorine atoms make compounds like this compound valuable for interdisciplinary research, particularly in materials science and biomedical fields. numberanalytics.comyoutube.com

Materials Science: The incorporation of fluorine into polymers dramatically alters their properties, leading to materials with high thermal stability, chemical resistance, low surface energy, and unique optical and electrical characteristics. numberanalytics.comnih.govnumberanalytics.com

Fluoropolymers: Polyacrylates and polymethacrylates containing hexafluoroisopropyl ester groups are used as precursors for creating functional polymers. rsc.orgrsc.org These precursor polymers can be synthesized with precise control via techniques like RAFT polymerization and then modified to produce multifunctional, water-soluble polymers for advanced applications. rsc.org Future work could involve using this compound as a modifying agent or monomer to create novel polymers with tailored properties for applications ranging from high-performance coatings to advanced electronic components. man.ac.uk

Biomedical and Pharmaceutical Sciences: The strategic placement of fluorine is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. mdpi.com

Enzyme Inhibitors: The hexafluoroisopropyl carbamate (B1207046) group, which is structurally related to the ester, has been identified as a reactive moiety responsible for the inhibition of key enzymes in the endocannabinoid system, such as MAGL and FAAH. nih.gov This suggests that the reactive nature of the hexafluoroisopropyl ester group could be exploited in the design of covalent inhibitors for other enzyme targets.

Bioconjugation: HFIP has been demonstrated as a powerful medium for ultrafast and selective chemical modification of proteins, specifically at tryptophan residues. nsf.gov This nonaqueous bioconjugation approach opens the door to chemical reactions that are not feasible in traditional aqueous buffers. nsf.gov this compound could be investigated as a reagent in such nonaqueous biological chemistry, potentially for protein acylation or modification.

Medical Imaging: Fluorinated compounds are also explored as contrast agents for medical imaging techniques like MRI. numberanalytics.com Specifically, the development of methods for fluorine-18 (B77423) radiolabeling, often through nucleophilic fluorination, is crucial for Positron Emission Tomography (PET). nih.gov The development of efficient labeling strategies for molecules containing the hexafluoroisopropyl group could yield new PET imaging agents.

The continued collaboration between organic fluorine chemists, polymer scientists, medicinal chemists, and biologists will undoubtedly unlock new applications for this compound and other advanced fluorinated materials. numberanalytics.com

Q & A

Q. What are the key structural features of HFIP-TFA that influence its reactivity in organic synthesis?

HFIP-TFA contains a hexafluoroisopropyl alkoxy group (CF₃)₂CHO− and a trifluoroacetyl (CF₃CO−) moiety. The strong electron-withdrawing nature of the fluorine atoms increases the acidity of the alkoxy proton, making it susceptible to nucleophilic attack. This acidity facilitates hydrolysis under ambient conditions, distinguishing it from other trifluoroacetate esters . Its low nucleophilicity and high polarity also stabilize cationic intermediates, enabling its use as a solvent in radical cation generation .

Q. How does HFIP-TFA act as a solvent or additive in stabilizing radical cations for EPR studies?

HFIP-TFA’s high acidity (pKa ≈ 9.3) and hydrogen-bond-donating capacity stabilize radical cations by solvating counterions and reducing recombination rates. For example, oxidation of 4-tert-butylanisole with phenyliodine bis(trifluoroacetate) (PIFA) in HFIP-TFA generates persistent radical cations (e.g., 1'·⁺), detectable via EPR for >1 hour at room temperature. This contrasts with trifluoroacetic acid (TFA), which requires sub-zero temperatures for similar stability .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate HFIP-TFA hydrolysis during prolonged experiments?

Hydrolysis of HFIP-TFA occurs via nucleophilic attack at the acidic alkoxy proton. To minimize degradation:

- Use anhydrous conditions and inert atmospheres (e.g., N₂/Ar).

- Avoid aqueous reagents; pre-dry solvents and substrates.

- Conduct reactions at low temperatures (e.g., −10°C to 0°C) to slow kinetic rates . For example, in peptide synthesis, residual trifluoroacetate counterions are replaced by chloride via lyophilization from HCl to avoid interference in FTIR analyses .

Q. What methodological considerations are critical when using HFIP-TFA in size-exclusion chromatography (SEC) for polymer analysis?

HFIP-TFA is a preferred mobile phase in SEC for polar polymers (e.g., polyesters) due to its ability to dissolve hydrophobic and hydrophilic segments. Key steps include:

- Using 0.05 M sodium trifluoroacetate in HFIP-TFA to suppress electrostatic interactions.

- Calibrating with poly(methyl methacrylate) standards.

- Maintaining a flow rate of 0.5 mL/min to ensure resolution while preventing column overpressure .

Q. How does HFIP-TFA enhance the stability of α-sheet fibrils in prion protein (PrP) studies?

HFIP-TFA disrupts hydrophobic interactions and stabilizes α-helical conformations by dissolving aggregated peptides. For bovine PrP peptides:

Q. What contradictions exist in the environmental persistence data of HFIP-TFA degradation products?

While HFIP-TFA itself hydrolyzes rapidly, its degradation product, trifluoroacetic acid (TFA), is environmentally persistent. Studies report TFA concentrations of 50–200 ng/L in rainwater, but its sources (e.g., atmospheric degradation of HFCs vs. direct industrial release) remain debated. Analytical methods like LC-MS/MS with a detection limit of 0.1 ng/L are critical for tracing TFA origins .

Methodological Tables

Contradictions and Resolutions

- Stability vs. Reactivity : HFIP-TFA’s instability to hydrolysis contrasts with its utility in long-duration EPR studies. Resolution: Use degassed solvents and low temperatures to extend radical cation lifetimes .

- Environmental Impact : Conflicting TFA source data require isotopic tracing (δ¹³C, δ²H) to distinguish anthropogenic vs. natural origins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.